

Application Notes & Protocols: Triphenyltin(IV) Chloride-Mediated Synthesis of Bioactive Compounds

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Compound of Interest

Compound Name: *triphenylstannanylium chloride*

Cat. No.: B032135

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Abstract: This guide provides a comprehensive overview of the application of triphenyltin(IV) chloride (Ph_3SnCl) as a powerful reagent and mediator in the synthesis of novel bioactive compounds. While historically recognized for its biocidal properties, recent research has highlighted its utility in constructing complex organometallic derivatives with significant therapeutic potential, particularly in oncology. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, critical safety protocols, and expert insights necessary for the successful and safe implementation of this chemistry. We present a detailed, field-tested protocol for the synthesis of a highly cytotoxic ionic triphenyltin(IV) carboxylate complex, demonstrating its potential in drug discovery pipelines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of organotin compounds.

Core Concepts: Understanding Triphenyltin Chloride

Triphenyltin chloride, with the formula $(\text{C}_6\text{H}_5)_3\text{SnCl}$, is a colorless, crystalline solid soluble in many organic solvents.^{[1][2]} Its utility in synthesis stems from the unique properties of the tin-carbon and tin-chlorine bonds, and the Lewis acidic nature of the tin center.

Physicochemical Properties

A clear understanding of the reagent's physical properties is fundamental to its proper handling, storage, and use in reactions.

| Property | Value | Source |
|------------------|--|--------|
| Chemical Formula | C ₁₈ H ₁₅ ClSn | [3] |
| Molecular Weight | 385.47 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 105-108°C | [3] |
| Boiling Point | 240°C (decomposes) | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [3] |

The "Triphenylstannanylium" Moiety: A Question of Reactivity

The user's query specifies the "triphenylstannanylium" cation, [Ph₃Sn]⁺. While triphenyltin chloride is a neutral molecule, its reactivity in polar solvents or in the presence of nucleophiles is dominated by the electrophilic and highly Lewis acidic character of the tin atom. The Sn-Cl bond is labile, and in many reaction mechanisms, the Ph₃Sn moiety behaves as a cationic species (a stannanylium ion equivalent), readily coordinating with or accepting electron density from other molecules. This Lewis acidity is the cornerstone of its catalytic activity and its ability to form stable complexes.[4]

CRITICAL SAFETY & HANDLING PROTOCOLS

Expert Insight: Before any experimental work, it is imperative to recognize that triphenyltin chloride is exceptionally toxic. Its toxicity is comparable to that of hydrogen cyanide.[1] Exposure via inhalation, ingestion, or skin contact can lead to severe health consequences, including neurological and reproductive effects.[3][5] A rigorous and uncompromising approach to safety is non-negotiable.

Mandatory Safety Procedures:

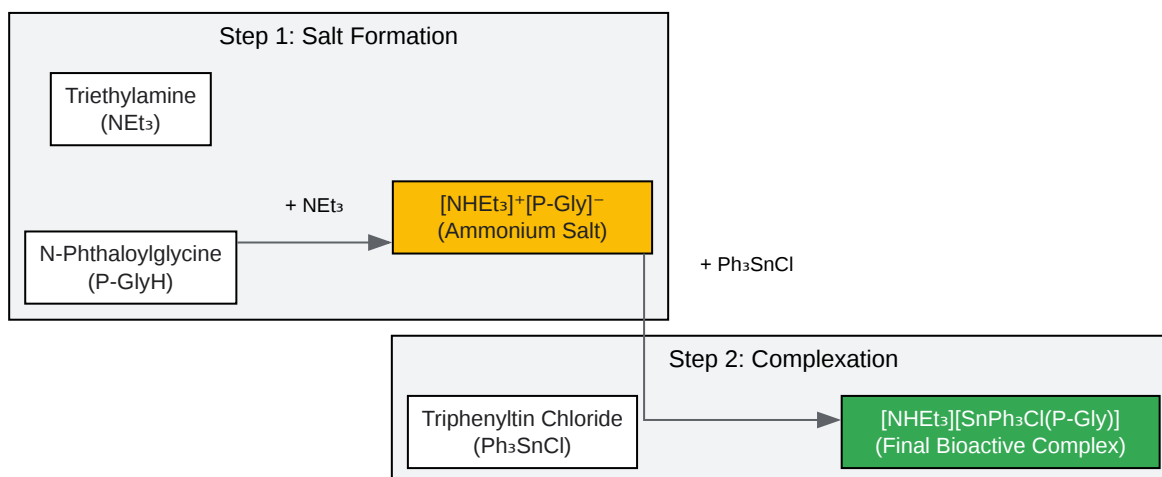
- **Engineering Controls:** All handling of solid triphenyltin chloride and its concentrated solutions **MUST** be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[\[5\]](#)
- **Personal Protective Equipment (PPE):** A comprehensive PPE ensemble is required:
 - **Gloves:** Wear nitrile gloves (double-gloving is recommended) at all times.
 - **Eye Protection:** Chemical safety goggles and a face shield are mandatory.
 - **Lab Coat:** A flame-resistant lab coat must be worn and kept buttoned.
- **Waste Disposal:** All triphenyltin-contaminated waste (solid and liquid) is considered hazardous. It must be collected in clearly labeled, sealed containers for disposal by certified professionals in accordance with local and federal regulations.[\[6\]](#) Do not flush into any sewer system.[\[5\]](#)
- **Spill Response:** In case of a spill, evacuate the area immediately. The cleanup should be performed by trained personnel wearing appropriate respiratory protection. Avoid generating dust.[\[7\]](#)
- **First Aid:**
 - **Skin Contact:** Immediately wash the affected area with copious amounts of soap and water and seek immediate medical attention.[\[5\]](#)[\[6\]](#)
 - **Eye Contact:** Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[\[5\]](#)[\[6\]](#)
 - **Inhalation:** Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[\[5\]](#)[\[6\]](#)
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[6\]](#)

Application Protocol: Synthesis of a Highly Cytotoxic Organotin(IV) Complex

This section details the synthesis of an ionic triphenyltin(IV) chloride carboxylate complex, $[\text{NHEt}_3][\text{SnPh}_3\text{Cl}(\text{P-Gly})]$, which has demonstrated exceptionally high cytotoxic activity against various human tumor cell lines, proving to be up to 50 times more active than cisplatin in one study.[8]

Mechanistic Rationale

The synthesis is a two-step process. First, an N-protected amino acid (N-phthaloylglycine) is deprotonated by a base (triethylamine) to form an ammonium carboxylate salt. This salt then reacts with triphenyltin chloride. The carboxylate oxygen acts as a nucleophile, coordinating to the Lewis acidic tin center to form a new, stable five-coordinate tin complex. The triethylammonium cation serves as the counter-ion.



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Caption: Reaction mechanism for the synthesis of the bioactive organotin complex.

Detailed Experimental Protocol: Synthesis of $[\text{NHEt}_3][\text{SnPh}_3\text{Cl}(\text{P-Gly})]$

This protocol is adapted from the principles outlined in the cited literature and represents a standard laboratory procedure.^[8]

Materials:

- N-Phthaloylglycine (P-GlyH)
- Triethylamine (NEt_3), freshly distilled
- Triphenyltin(IV) chloride (Ph_3SnCl)
- Anhydrous Acetonitrile (MeCN)
- Anhydrous Diethyl Ether (Et_2O)

Equipment:

- Schlenk line or glove box for inert atmosphere operations
- Magnetic stirrer and hotplate
- Round-bottom flasks and condenser
- Cannula and syringes
- Glass fritted funnel for filtration

Procedure:

Step 1: Synthesis of the Ammonium Salt $[\text{NHEt}_3][\text{P-Gly}]$

- In a 100 mL round-bottom flask under an argon atmosphere, dissolve N-phthaloylglycine (1.0 eq) in 30 mL of anhydrous acetonitrile.

- Stir the solution at room temperature. To this, add triethylamine (1.0 eq) dropwise via syringe.
- Continue stirring the reaction mixture at room temperature for 4 hours. The formation of the salt is typically quantitative. The resulting solution is used directly in the next step.

Expert Insight: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of triphenyltin chloride and other side reactions, ensuring high purity of the final product.

Step 2: Synthesis of the Triphenyltin Complex $[\text{NHEt}_3][\text{SnPh}_3\text{Cl}(\text{P-Gly})]$

- In a separate 250 mL round-bottom flask under argon, dissolve triphenyltin chloride (1.0 eq relative to P-GlyH) in 50 mL of anhydrous acetonitrile.
- Using a cannula, slowly transfer the solution of the ammonium salt from Step 1 into the stirred solution of triphenyltin chloride at room temperature.
- After the addition is complete, fit the flask with a condenser and heat the reaction mixture to reflux (approx. 82°C) for 8 hours.
- Allow the reaction to cool to room temperature.
- Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
- Add anhydrous diethyl ether to the concentrated solution until a precipitate forms. Diethyl ether acts as an anti-solvent here.
- Cool the mixture to 0-4°C and allow it to stand for 2 hours to maximize precipitation.
- Isolate the white solid product by vacuum filtration using a fritted funnel. Wash the solid with two small portions of cold, anhydrous diethyl ether.
- Dry the product under high vacuum for 12 hours.

Expected Results & Characterization

| Parameter | Expected Outcome |
|----------------------------------|--|
| Product | [NHEt ₃][SnPh ₃ Cl(P-Gly)] |
| Appearance | White, crystalline solid |
| Yield | >85% (based on literature for similar reactions[8]) |
| Key ¹ H NMR Signals | Phenyl protons on Sn (multiplets, ~7.2-7.8 ppm), Phthaloyl protons (multiplets), CH ₂ of glycine, Ethyl protons of NHEt ₃ ⁺ |
| Key ¹¹⁹ Sn NMR Signal | A single resonance characteristic of a five-coordinate tin center |
| FT-IR (cm ⁻¹) | Bands for asymmetric and symmetric COO ⁻ stretching, Sn-C, and Sn-O vibrations |

Bioactivity Insights

The synthesized triphenyltin(IV) chloride derivative has shown profound biological activity.[8] Studies indicate:

- **High Cytotoxicity:** The complex exhibits very high activity against a range of human tumor cell lines, including those from colon, ovarian, and lung cancers.[8]
- **Apoptosis Induction:** The compound was found to induce apoptosis (programmed cell death) through the extrinsic pathway, involving the activation of caspases 2, 3, and 8.[8]
- **Cell Cycle Disruption:** It causes disturbances in the G1 and G2/M phases of the cell cycle in cancer cells.[8]

General Synthetic Workflow

The overall process from starting materials to biological evaluation follows a logical progression. This workflow is essential for planning and executing research in this area.

Caption: General experimental workflow for synthesis and evaluation of bioactive compounds.

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